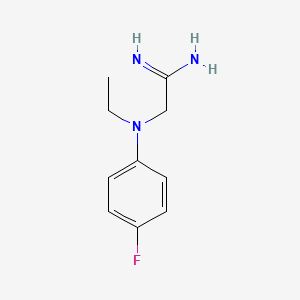
2-(Ethyl(4-fluorophenyl)amino)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethyl(4-fluorophenyl)amino)acetimidamide is a chemical compound with the molecular formula C10H14FN3 and a molecular weight of 195.24 g/mol . This compound is known for its unique structure, which includes an ethyl group, a fluorophenyl group, and an aminoacetimidamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(4-fluorophenyl)amino)acetimidamide typically involves the reaction of 4-fluoroaniline with ethyl chloroacetate to form an intermediate, which is then treated with ammonia to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(4-fluorophenyl)amino)acetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(Ethyl(4-fluorophenyl)amino)acetimidamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethyl(4-fluorophenyl)amino)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethyl(4-chlorophenyl)amino)acetimidamide
- 2-(Ethyl(4-bromophenyl)amino)acetimidamide
- 2-(Ethyl(4-methylphenyl)amino)acetimidamide
Uniqueness
2-(Ethyl(4-fluorophenyl)amino)acetimidamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs .
Biological Activity
2-(Ethyl(4-fluorophenyl)amino)acetimidamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl(4-fluorophenyl)amine with acetimidamide derivatives. The process can be optimized through various methods, including one-pot reactions and multi-step synthesis strategies.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, the introduction of specific functional groups has been shown to enhance the efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 0.5 mM |
| 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine | E. coli | 0.8 mM |
| Benzofuranyl acetic acid amides | Fusarium oxysporum | 0.42 mM |
Antineoplastic Activity
The compound has also been evaluated for its potential antineoplastic properties. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways or interference with cell cycle progression.
Case Study: In vitro Testing
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 1.5 mM). The mechanism was further investigated using flow cytometry, which indicated an increase in apoptotic cells after treatment.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may act through the inhibition of specific enzymes involved in metabolic pathways or by disrupting cellular signaling cascades.
Properties
Molecular Formula |
C10H14FN3 |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-(N-ethyl-4-fluoroanilino)ethanimidamide |
InChI |
InChI=1S/C10H14FN3/c1-2-14(7-10(12)13)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H3,12,13) |
InChI Key |
BHNUVJGMNINXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=N)N)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















